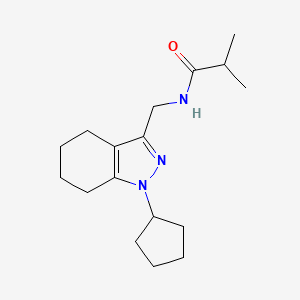

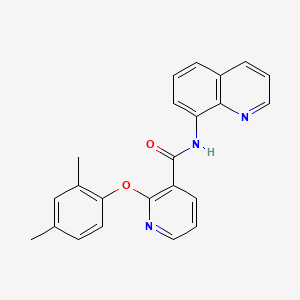

![molecular formula C23H24FN5O2S B2362782 3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1112371-91-1](/img/structure/B2362782.png)

3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups including a triazoloquinazoline core, a fluorobenzylthio group, and an isobutylpropanamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazoloquinazoline core is a fused ring system that contains nitrogen atoms, which could contribute to its reactivity . The fluorobenzylthio group could influence the compound’s physical and chemical properties due to the presence of a fluorine atom, which is highly electronegative.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in reactions with acids or bases, and the thioether group could be involved in oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Benzodiazepine Binding Activity

Research on related [1,2,4]triazoloquinazoline derivatives has demonstrated significant affinity for benzodiazepine receptors. For instance, compounds like 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one have shown high binding affinity, indicating potential as benzodiazepine antagonists in rat models. This could suggest similar research applications for the compound , exploring its potential in influencing benzodiazepine receptor activity [Francis et al., 1991].

Inotropic Evaluation

Compounds within the [1,2,4]triazoloquinazoline family, such as 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, have been synthesized and assessed for positive inotropic activity. Their ability to increase stroke volume in isolated rabbit-heart preparations suggests a potential application in cardiovascular research for the mentioned compound [Liu et al., 2009].

Anticancer Activity

The anticancer potential of [1,2,4]triazoloquinazoline derivatives has been explored, with some demonstrating significant cytotoxicity against human cancer cell lines like neuroblastoma and colon carcinoma. This indicates the compound could have applications in cancer research, potentially as a therapeutic agent [Reddy et al., 2015].

Antimicrobial Activities

Quinazolinone derivatives, which are structurally related, have shown promising antimicrobial activities. For instance, certain compounds have been more effective than commercial bactericides and fungicides in preliminary bioassays. This suggests a potential research application for the compound in the field of antimicrobial drug development [Yan et al., 2016].

DNA Interaction and Cytotoxicity

Investigations into the interactions of similar quinazoline derivatives with DNA have shown cytotoxic effects on tumor cell lines, highlighting their potential in studying DNA interactions and anticancer properties [Ovádeková et al., 2005].

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for [1,2,4]triazoloquinazoline derivatives. These studies not only expand the chemical knowledge base but also open new possibilities for synthesizing compounds with similar structures for various applications [Fathalla et al., 2007].

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-15(2)13-25-20(30)11-12-28-21(31)18-5-3-4-6-19(18)29-22(28)26-27-23(29)32-14-16-7-9-17(24)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWERGUQQQTQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

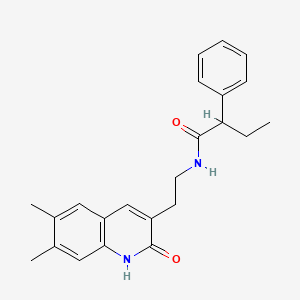

![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

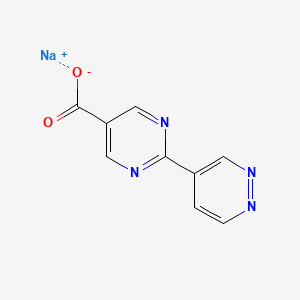

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

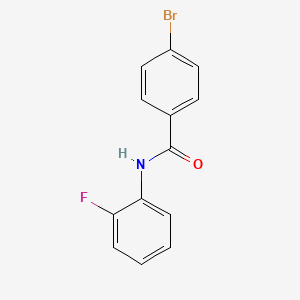

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

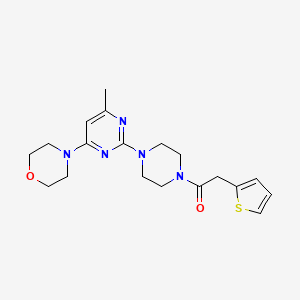

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)